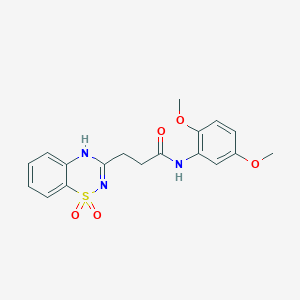

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Description

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a synthetic amide derivative characterized by a 2,5-dimethoxyphenyl moiety linked via a propanamide chain to a 1,1-dioxidobenzothiadiazine heterocycle. The 2,5-dimethoxyphenyl group is a recurring motif in compounds with diverse biological activities, including Rac1 inhibition (A4.14 in ) and hydroxamic acid-based antitumor agents (). The benzothiadiazine ring system, with its sulfone group (1,1-dioxido), may contribute to enhanced metabolic stability or target binding compared to simpler heterocycles.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-25-12-7-8-15(26-2)14(11-12)20-18(22)10-9-17-19-13-5-3-4-6-16(13)27(23,24)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUQMMWNGFYORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,5-dimethoxybenzene derivative.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

- Benzothiadiazine vs. Benzothiazole/Oxadiazole/Thiazole: The benzothiadiazine core distinguishes the target compound from analogs like those in (oxadiazole-thiazole hybrids) and (benzothiazole derivatives). Benzothiadiazine’s sulfone group may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing heterocycles without oxidation .

- Sulfamoyl vs. Sulfone Groups: Compound A4.14 () features a sulfamoyl (-SO2NH-) group instead of the benzothiadiazine sulfone.

Substituent Variations on the Aromatic Ring

- 2,5-Dimethoxyphenyl vs. Substituted Phenyl Groups: The 2,5-dimethoxyphenyl group is shared with compounds in , and 6. In contrast, ’s analogs (7c–7f) use methyl-substituted phenyl rings.

- Fluorophenyl and Chlorophenyl Derivatives: Fluorine or chlorine substituents, as seen in and , enhance lipophilicity and metabolic resistance. For instance, (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide () incorporates fluorophenyl groups, which may improve blood-brain barrier penetration compared to non-halogenated analogs .

Propanamide Chain Modifications

Physicochemical Properties

Melting Points :

Melting points for analogs range from 134°C () to 219°C (), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding from sulfone or amide groups). The target compound’s melting point is likely within this range, pending experimental data.Spectroscopic Characterization : While NMR, IR, and MS data for the target are unavailable, analogs like A4.14 () and compound 29 () show characteristic peaks for methoxy (δ 3.7–3.9 ppm in ¹H NMR), sulfone (IR ~1300–1150 cm⁻¹), and amide (IR ~1650 cm⁻¹) groups .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide, with the CAS number 899994-10-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 389.4 g/mol. The compound features a benzothiadiazine core which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₅S |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 899994-10-6 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiadiazine derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antimalarial Activity

Research into related compounds has demonstrated promising antimalarial activity. A study on benzothiazole hydrazones revealed that they could effectively chelate iron and inhibit heme polymerization in malaria parasites. This suggests that this compound may also possess similar mechanisms of action against malaria-causing organisms such as Plasmodium falciparum .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Iron Chelation : The compound may chelate free iron in biological systems. This action can disrupt essential processes in pathogens that require iron for growth and replication.

Inhibition of Enzymatic Activity : The presence of the benzothiadiazine moiety suggests potential interactions with enzymes involved in metabolic pathways of pathogens.

In Vitro Studies

In vitro studies have shown that derivatives of benzothiadiazine can inhibit the growth of Plasmodium species effectively. For example:

- Compound Testing : Compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, demonstrating significant inhibition at micromolar concentrations.

- Mechanistic Insights : The inhibition of heme polymerization was assessed using [^3H]hypoxanthine incorporation assays which indicated that these compounds could effectively disrupt the parasite's lifecycle.

In Vivo Studies

In vivo efficacy studies using murine models have shown that certain derivatives significantly reduce parasitemia levels and improve survival rates in infected mice. These studies provide a strong basis for further exploration of this compound as a potential therapeutic agent against malaria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.